Organic trisulfides

Organic trisulfides are a class of compounds characterized by the presence of three sulfur atoms in each molecule, typically forming cyclic or non-cyclic structures. These compounds play significant roles in various fields including pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. Structurally, they can be linear or branched, with the sulfur atoms often linked to carbon atoms through single bonds, creating functional groups that are highly reactive towards nucleophiles.

In pharmaceutical applications, organic trisulfides have been explored for their potential as drug delivery systems and as intermediates in medicinal chemistry due to their ability to form transient covalent bonds. Their redox properties make them useful in developing anti-oxidant and anti-inflammatory agents. In agrochemicals, these compounds can serve as fungicides or herbicides by disrupting cell wall synthesis or interfering with metabolic pathways of target organisms.

The versatility of organic trisulfides lies in their ability to undergo multiple types of reactions such as thiolation, sulfenation, and sulfinylation, making them valuable reagents for synthesizing complex molecules. Their use is subject to regulatory considerations due to the potential environmental impacts associated with their synthesis and disposal.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

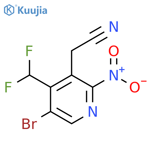

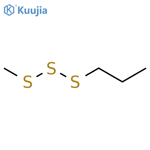

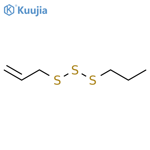

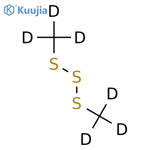

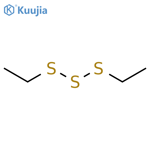

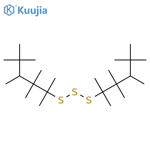

|

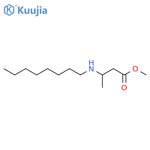

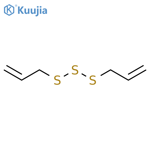

Diallyl trisulfide | 2050-87-5 | C6H10S3 |

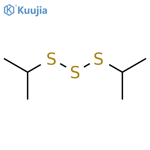

|

Dimethyl trisulphide | 3658-80-8 | C2H6S3 |

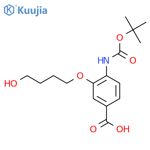

|

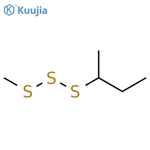

Trisulfide, methyl 1-methylpropyl | 91793-85-0 | C5H12S3 |

|

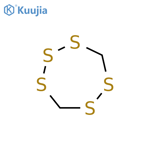

1,2,3,5,6-Pentathiepane | 292-46-6 | C2H4S5 |

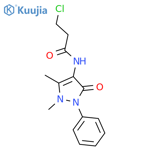

|

methyl propyl trisulphide | 17619-36-2 | C4H10S3 |

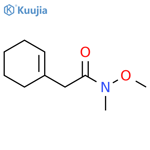

|

Allyl Propyltrisulfide | 33922-73-5 | C6H12S3 |

|

Dimethyl-d6 Trisulfide | 58069-93-5 | C2D6S3 |

|

3,4,5-Trithiaheptane | 3600-24-6 | C4H10S3 |

|

di-tert-dodecyl polysulfide | 68425-15-0 | C24H50S3 |

|

Diisopropyl trisulfide | 5943-34-0 | C6H14S3 |

関連文献

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

推奨される供給者

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品